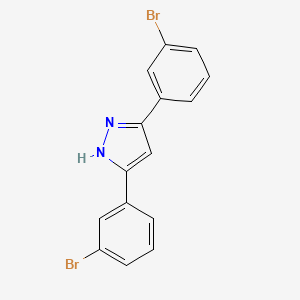

3,5-bis(3-bromophenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2N2/c16-12-5-1-3-10(7-12)14-9-15(19-18-14)11-4-2-6-13(17)8-11/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBSZXZJCUXJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NN2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tautomerism and Isomerism Phenomena in 3,5 Bis 3 Bromophenyl 1h Pyrazole Systems

Annular Tautomerism of the 1H-Pyrazole Moiety

The quintessential feature of N-unsubstituted pyrazoles is annular tautomerism, which involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole (B372694) ring. nih.govmdpi.com This rapid prototropic exchange results in two distinct, yet chemically equivalent in the case of symmetrically substituted pyrazoles, tautomeric forms. For an unsymmetrically substituted pyrazole, the two tautomers are non-equivalent and will exist in a dynamic equilibrium. researchgate.net This equilibrium is a critical aspect of pyrazole chemistry, as the position of the tautomeric equilibrium can significantly influence the compound's physical, chemical, and biological properties. mdpi.com

The interconversion between these tautomers is typically a low-energy process, but the rate can be influenced by various factors, including temperature, solvent polarity, and the electronic nature of the substituents on the pyrazole ring. fu-berlin.de The process is generally understood to be an intermolecular event, often mediated by solvent molecules or through self-association of pyrazole molecules into dimers, trimers, or other oligomers. nih.gov Intramolecular proton transfer, in contrast, has a significantly higher energy barrier.

Experimental Investigation of Tautomeric Equilibria

The dynamic nature of tautomerism in pyrazoles necessitates sophisticated experimental techniques to probe and quantify the equilibrium.

At room temperature, the rapid interconversion between annular tautomers often leads to averaged signals in NMR spectra, making it impossible to distinguish between the individual forms. nih.gov For instance, the carbon signals for the C3 and C5 positions may coalesce into a single, often broad, signal. nih.gov

To overcome this, low-temperature NMR spectroscopy is a powerful and widely used technique. fu-berlin.deresearchgate.net By lowering the temperature, the rate of proton exchange can be slowed to the point where it becomes slow on the NMR timescale. This "freezing" of the equilibrium allows for the observation of separate and distinct signals for each tautomer. fu-berlin.de The relative populations of the two tautomers can then be determined by integrating the signals corresponding to each form, providing a quantitative measure of the tautomeric equilibrium constant (KT). fu-berlin.de This method has been successfully applied to various 3(5)-substituted pyrazoles, providing valuable data on tautomeric preferences in different solvents. fu-berlin.deresearchgate.net

The tautomeric preference of a pyrazole can differ significantly between the solution and solid states. In solution, the equilibrium is influenced by interactions with the solvent, whereas in the solid state, crystal packing forces and intermolecular hydrogen bonding networks are the dominant factors. nih.govnih.gov It is common for a single tautomer to be exclusively present in the crystalline solid, even if a mixture exists in solution. fu-berlin.deresearchgate.netcsic.es

X-ray crystallography is the definitive method for determining the structure in the solid state, revealing which tautomer is present and how the molecules are arranged in the crystal lattice. csic.esnih.gov Pyrazoles in the solid state often form well-defined hydrogen-bonded aggregates, such as cyclic dimers or trimers. rsc.org Solid-state NMR, particularly 13C and 15N Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, serves as a crucial bridge between the two phases. nih.govresearchgate.net By comparing the chemical shifts obtained from solid-state NMR with those from solution NMR (especially low-temperature studies), researchers can confirm whether the dominant tautomer in solution is the same as the one present in the solid crystal. fu-berlin.denih.gov

Influence of Bis(3-bromophenyl) Substitution on Tautomeric Preferences

In the specific case of 3,5-bis(3-bromophenyl)-1H-pyrazole, the substituents are identical, meaning the two annular tautomers are structurally degenerate. However, the nature of these substituents profoundly impacts the electronic environment and steric landscape of the pyrazole ring.

Studies on analogous 3,5-diarylpyrazoles and other substituted pyrazoles provide significant insights. The electronic character of the substituent is a key determinant of tautomeric preference in non-symmetrical pyrazoles. Electron-withdrawing groups, such as the bromo-substituent on the phenyl ring, can influence the acidity of the N-H proton and the basicity of the pyridine-like nitrogen atom. In studies of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles, it was found that electron-withdrawing aryl groups tend to favor the tautomeric form where they are located at the C3 position of the pyrazole ring. researchgate.net Furthermore, research on 4-bromo-substituted pyrazoles has shown a consistent preference for the tautomer where the bromine atom is at the 3-position rather than the 5-position, a preference supported by DFT calculations. csic.esresearchgate.net For 3(5)-phenylpyrazoles, the equilibrium in solution is generally rich in the 3-phenyl tautomer, which is also the form typically found in the solid state. fu-berlin.deresearchgate.net

Based on these established principles, while the two tautomers of this compound are identical, the presence of the 3-bromophenyl groups is expected to significantly lower the electron density of the pyrazole ring compared to unsubstituted pyrazole.

Computational Modeling of Tautomeric Stability and Proton Transfer Pathways

Computational chemistry offers a powerful toolkit for investigating the intricacies of pyrazole tautomerism at a molecular level. acs.org Density Functional Theory (DFT) methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-311++G(d,p)) to model these systems. researchgate.netacs.org

These theoretical calculations can accurately predict the relative stabilities of different tautomers by calculating their ground-state energies. acs.org The energy difference between tautomers allows for the prediction of the equilibrium position. For instance, computational studies on 3,5-diaryl pyrazole inhibitors for monoamine oxidase (MAO) have shown how the binding free energies for each isoform are influenced by the tautomeric equilibria. acs.org

Furthermore, computational models are invaluable for elucidating the mechanisms of proton transfer. They can be used to calculate the energy barriers (activation energies) for both intramolecular and intermolecular proton transfer pathways. These calculations consistently show that intramolecular proton transfer has a very high activation energy, confirming that the process is predominantly intermolecular. nih.gov Models can also incorporate solvent molecules explicitly to simulate their role in facilitating proton transfer, showing that water or other protic solvents can significantly lower the activation energy barrier by forming hydrogen-bonded bridges. nih.gov

Table 1: Calculated Tautomer Stability and Properties of Related Pyrazoles This table presents data from computational studies on related pyrazole systems to illustrate the type of information gained from theoretical modeling. Data for the specific title compound is not available in the cited literature but can be inferred from these examples.

| Compound System | Method | Property Calculated | Finding | Reference |

|---|---|---|---|---|

| 3(5)-Aminopyrazoles | B3LYP/6-31G** | Relative Tautomer Stability | 3-amino tautomers are more stable than 5-amino tautomers. | researchgate.net |

| 4-Bromo-1H-pyrazoles | DFT | Relative Tautomer Stability | 3-bromo tautomers are more stable than 5-bromo tautomers. | csic.esresearchgate.net |

| 3,5-Diaryl Pyrazoles (MAO Inhibitors) | Ab initio | Binding Free Energy (ΔGbind) | Tautomeric forms show different binding affinities to MAO-A and MAO-B. | acs.org |

| Generic Substituted Pyrazoles | DFT/MP2 | Proton Transfer Barrier | Intramolecular transfer has a high energy barrier (~50 kcal/mol); intermolecular transfer is much lower. | nih.gov |

Reactivity and Advanced Chemical Transformations of 3,5 Bis 3 Bromophenyl 1h Pyrazole

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which influence its reactivity. The N1 nitrogen is pyrrole-like and generally unreactive, but can be deprotonated by a base. chemicalbook.compharmajournal.net The N2 nitrogen is pyridine-like and is the basic center of the molecule, reacting with electrophiles. pharmajournal.netresearchgate.net

The presence of the two nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. chemicalbook.comencyclopedia.pubchim.it Conversely, the C4 position has the highest electron density and is thus the preferred site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.comresearchgate.netchim.it However, these reactions typically occur in neutral or basic conditions, as protonation of the pyrazole ring in acidic media deactivates the C4 position towards electrophilic attack. pharmajournal.net

The reactivity of the pyrazole ring can be modulated by the substituents it carries. Electron-withdrawing groups on the ring can increase its basicity and facilitate nucleophilic substitution, while electron-donating groups can have the opposite effect. chim.itnih.gov

Transformations at the Bromophenyl Substituents

The bromine atoms on the phenyl rings of 3,5-bis(3-bromophenyl)-1H-pyrazole serve as key functional handles for a variety of chemical transformations, allowing for further molecular elaboration.

The bromo-substituents are amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comrsc.orgmdpi.com This method is widely used to synthesize biaryl compounds. For instance, the Suzuki-Miyaura reaction of 3,5-bis(4-bromophenyl)-1-phenyl pyrazoline with arylboronic acids has been shown to produce 3,5-bis(biphenyl)-1-phenyl pyrazolines in good yields. mdpi.comekb.eg The efficiency of the reaction can be influenced by the electronic nature of the substituents on the boronic acid. rsc.org

Sonogashira Coupling: This reaction couples the bromophenyl group with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govresearchgate.net This provides a direct route to arylalkynes, which are versatile intermediates in organic synthesis. chim.it For example, C5-alkynylation of pyrazolo[1,5-a]pyrimidines has been achieved through Sonogashira coupling. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Reference |

| 3,5-bis(4-bromophenyl)-1-phenyl pyrazoline | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3,5-bis(biphenyl)-1-phenyl pyrazoline | 55-80 | mdpi.comekb.eg |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good | mdpi.com |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-Phenyl pyrazolo[1,5-a]pyrimidin-5(4H)-one | 91 | rsc.org |

| Brominated pyrazolo[1,5-a]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-3-aryl(heteroaryl) pyrazolo[1,5-a]pyrimidine | 90 | nih.gov |

While aromatic rings are generally nucleophilic, nucleophilic aromatic substitution (SNAr) can occur when the ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org In the context of this compound, direct nucleophilic substitution on the bromophenyl rings is less common without activating groups. However, the pyrazole ring itself can influence the reactivity of the attached phenyl rings.

Reactions Involving the N-H Proton of the Pyrazole Ring (e.g., Alkylation, Acylation).mdpi.com

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base. pharmajournal.netmdpi.com The resulting pyrazolate anion is a potent nucleophile and can react with various electrophiles. encyclopedia.pub

N-Alkylation: The pyrazole nitrogen can be alkylated using alkyl halides, diazomethane, or dimethyl sulfate. pharmajournal.netpharmaguideline.com Trichloroacetimidates have also been employed as electrophiles for N-alkylation under Brønsted acid catalysis, offering an alternative to methods requiring strong bases. researchgate.net The regioselectivity of alkylation on unsymmetrical pyrazoles is often controlled by steric factors. researchgate.net

N-Acylation: Acylation of the pyrazole nitrogen can be achieved using acyl chlorides or acetic anhydride. pharmajournal.net N-acyl pyrazoles are of interest as they can act as effective inhibitors of serine hydrolases. nih.gov The reactivity of these compounds can be tuned by substituents on both the acyl group and the pyrazole ring. nih.gov

Regioselective Reactions of the Pyrazole Core

The synthesis of substituted pyrazoles often faces challenges with regioselectivity, particularly when using unsymmetrical starting materials. scholaris.caorganic-chemistry.orgbeilstein-journals.org However, methods for the regioselective functionalization of the pyrazole core after its formation have been developed.

Functionalization at the C4 position is typically achieved through electrophilic aromatic substitution. scholaris.ca Directing C3 functionalization is less common due to the electronic properties of the ring. scholaris.ca However, strategies such as the reaction of pyrazole N-oxides with arynes have been reported for the regioselective introduction of aryl groups at the C3 position. scholaris.ca The regioselectivity of reactions on the pyrazole ring can be influenced by the nature and position of existing substituents, as well as the reaction conditions. nih.govresearchgate.netbeilstein-journals.org For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines, high regioselectivity can be achieved at room temperature in N,N-dimethylacetamide. researchgate.net

Coordination Chemistry and Metallosupramolecular Assemblies of 3,5 Bis 3 Bromophenyl 1h Pyrazole

Ligand Properties of Pyrazole (B372694) Derivatives

Pyrazole and its derivatives are aromatic five-membered heterocyclic compounds containing two adjacent nitrogen atoms. globalresearchonline.net Their utility as ligands in coordination chemistry is well-established, owing to their versatile binding capabilities and the tunable nature of the pyrazole ring. researchgate.netresearchgate.netrsc.org

The coordination of pyrazole-based ligands to metal centers is primarily facilitated by its two nitrogen atoms. The deprotonated pyrazolate anion is a particularly effective bridging ligand, coordinating in an exo-bidentate fashion to link two metal centers. uninsubria.it This bridging can be single, double, or even triple, leading to the formation of binuclear, trinuclear, or higher nuclearity complexes. uninsubria.it The neutral pyrazole molecule can also act as a monodentate ligand through its sp2-hybridized pyridinic nitrogen atom. uninsubria.it The geometry of both terminal and bridging pyrazole ligands can differ slightly as a consequence of their distinct coordination modes. iucr.org The ability of pyrazoles to form stable complexes with a variety of transition metals has led to their use in constructing diverse coordination geometries and nuclearities. researchgate.netresearchgate.net

The specific substitution pattern on the pyrazole ring can influence its preferred coordination mode. For instance, bulky substituents at the 3 and 5 positions can sterically hinder the formation of certain complex geometries. uninsubria.it The electronic nature of the substituents also plays a crucial role in modulating the acidity of the N-H proton and the electron-donating ability of the coordinating nitrogen atom. mdpi.com

The presence of bromine atoms on the phenyl rings of 3,5-bis(3-bromophenyl)-1H-pyrazole introduces the potential for halogen bonding to play a significant role in the solid-state assembly of its metal complexes. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a Lewis acid) and interacts with a Lewis base. The strength of this interaction generally increases with the polarizability of the halogen atom, making bromine a more effective halogen bond donor than chlorine. mdpi.com

In the context of coordination complexes, these bromine substituents can direct the formation of supramolecular architectures by forming intermolecular Br···X bonds (where X can be another halogen, an oxygen, or a nitrogen atom). mdpi.com For example, in a trinuclear copper(I) pyrazolate complex containing a bromophenyl group, halogen bonding between bromine atoms was observed, influencing the molecular packing. mdpi.com Such interactions can lead to the formation of extended networks and have implications for crystal engineering. mdpi.com While the primary coordination will still be through the pyrazole nitrogen atoms, these secondary halogen bonding interactions can provide an additional level of control over the final solid-state structure.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands can be achieved through various methods, often involving the reaction of the pyrazole ligand with a metal salt in a suitable solvent. The resulting products can be discrete molecules or extended polymeric structures, depending on the reaction conditions and the nature of the ligand and metal ion.

Discrete coordination complexes, such as mononuclear, binuclear, or trinuclear species, are often obtained when the stoichiometry of the metal and ligand is carefully controlled. For instance, the reaction of a substituted pyrazole with a metal salt can lead to the formation of a simple complex where one or more pyrazole ligands are coordinated to a central metal ion. The deprotonation of the pyrazole N-H proton is often a key step in the formation of neutral, stable complexes, particularly with late transition metals. uninsubria.it

The characterization of these discrete complexes is typically achieved through single-crystal X-ray diffraction, which provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy are also crucial for characterizing the ligand and its coordination to the metal.

Table 1: Examples of Discrete Metal Complexes with Substituted Pyrazole Ligands

| Complex | Metal Ion | Pyrazole Ligand | Key Structural Feature | Reference |

| [Cu(4-Xdmpz)2]n (X = Br) | Cu(II) | 4-bromo-3,5-dimethylpyrazole | Likely extended chains with double pyrazolate bridges | uninsubria.it |

| [Ag3(μ-Br)(μ-L)2] | Ag(I) | 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole | Trinuclear silver cluster with bridging bromide and pyrazolate ligands | nih.gov |

| [Au3(μ-L)3] | Au(I) | 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole | Cyclic trinuclear gold(I) cluster | nih.gov |

This table presents examples of discrete complexes with pyrazole ligands bearing substituents analogous to this compound to illustrate potential structural motifs.

Construction of Polymeric or Extended Coordination Networks

The bridging capability of the pyrazolate anion makes it an excellent building block for the construction of one-, two-, or three-dimensional coordination polymers. mdpi.comresearchgate.net These extended networks are formed when the pyrazolate ligand links multiple metal centers in a repeating fashion. The topology of the resulting network can be influenced by several factors, including the coordination geometry of the metal ion, the nature of the substituents on the pyrazole ligand, and the presence of ancillary ligands or counter-ions. researchgate.net

The bromine substituents in this compound can further influence the formation of these extended networks. As discussed, halogen bonding can act as a secondary interaction to link adjacent polymeric chains or layers, leading to the formation of robust supramolecular architectures. mdpi.com The synthesis of coordination polymers often involves solvothermal methods, which can promote the formation of crystalline, extended structures. researchgate.net

Electronic and Magnetic Properties of Resulting Metal-Pyrazole Complexes

For complexes of d10 metals such as Cu(I), Ag(I), and Au(I), luminescence is a commonly observed property. mdpi.comuta.edu Trinuclear pyrazolate complexes of these metals, for example, can exhibit photoluminescence, which is often attributed to metal-centered or metal-to-ligand charge transfer transitions. nih.govuta.edu The presence of heavy atoms like bromine in the ligand could potentially influence the photophysical properties through the heavy-atom effect, which can enhance spin-orbit coupling and promote intersystem crossing.

In the case of complexes with paramagnetic metal ions such as Cu(II) or Mn(III), the bridging nature of the pyrazolate ligand can mediate magnetic exchange interactions between the metal centers. uninsubria.itacs.org For instance, extended chains of copper(II) ions linked by double pyrazolate bridges have been shown to exhibit strong antiferromagnetic coupling. uninsubria.it The magnitude and nature of this magnetic coupling are sensitive to the geometric parameters of the bridge, such as the M-N-N-M torsion angle. The study of these magnetic properties provides valuable insights into magneto-structural correlations.

Noncovalent Interactions in Coordination Architectures of this compound

A thorough review of available scientific literature reveals a notable absence of specific research focused on the noncovalent interactions within coordination architectures of this compound. While the broader field of pyrazole-based coordination chemistry extensively documents the critical role of noncovalent forces—such as metal-metal interactions and halogen bonding—in the assembly of supramolecular structures, studies detailing these phenomena for the specific ligand this compound are not present in the surveyed literature.

The presence of bromine atoms on the phenyl rings of this ligand strongly suggests the potential for halogen bonding to be a significant factor in the crystal engineering of its metal complexes. Halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site, are well-established structure-directing forces in supramolecular chemistry. Similarly, the formation of metal-metal interactions, particularly with coinage metals like copper(I), silver(I), and gold(I), is a common feature in pyrazolate chemistry, often leading to unique photophysical properties.

Theoretical and Computational Chemistry Studies of 3,5 Bis 3 Bromophenyl 1h Pyrazole

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 3,5-bis(3-bromophenyl)-1H-pyrazole. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two of the most powerful and widely used methods for this purpose. dergipark.org.trmdpi.com

DFT methods, particularly with hybrid functionals like B3LYP, are often employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netmaterialsciencejournal.org For instance, in a study on a related pyrazole (B372694) derivative, DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set were used to establish the optimized geometrical parameters and vibrational assignments. materialsciencejournal.org These calculations are crucial for understanding the stability and conformation of the molecule.

The MP2 method, a post-Hartree-Fock ab initio method, is also utilized for its accuracy in capturing electron correlation effects. dergipark.org.trmdpi.com It has been applied to pyrazole derivatives to investigate their molecular structure and to perform Mulliken population analysis. dergipark.org.tr The choice between DFT and MP2 often depends on the specific property being investigated and the desired balance between computational cost and accuracy. For many pyrazole systems, both methods provide valuable and often complementary information about their electronic nature. mdpi.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination

Frontier molecular orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

For pyrazole derivatives, DFT calculations are commonly used to determine the HOMO and LUMO energies and the corresponding energy gap. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For example, in a study of a β-ketoenol-pyrazole, the HOMO-LUMO gap was calculated using the DFT method to evaluate the molecule's stability. nih.govresearchgate.net

The distribution of the HOMO and LUMO across the molecule can also be visualized, providing a clear picture of the regions involved in electron donation and acceptance. This is essential for understanding charge transfer phenomena within the molecule. researchgate.net

| Computational Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO; a key indicator of molecular stability and reactivity. |

Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP) Mapping

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the distribution of electron density. dergipark.org.trresearchgate.net This information is valuable for understanding intermolecular interactions and the reactivity of different atoms within the molecule. researchgate.net For pyrazole derivatives, Mulliken charges are often calculated using DFT or MP2 methods. dergipark.org.trresearchgate.net The analysis reveals which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. nih.gov The MEP surface is colored to indicate regions of different electrostatic potential. Typically, red areas represent negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green regions denote neutral potential. nih.gov

MEP analysis is a powerful tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic reactions. nih.gov For pyrazole compounds, MEP maps can identify the nitrogen atoms of the pyrazole ring as potential sites for electrophilic attack due to their negative electrostatic potential. nih.govresearchgate.net

| Analysis Method | Information Provided | Application |

| Mulliken Atomic Charges | Distribution of partial atomic charges. | Understanding intermolecular interactions and atomic reactivity. dergipark.org.trresearchgate.net |

| MEP Mapping | 3D visualization of electrostatic potential. | Predicting sites for electrophilic and nucleophilic attack. nih.gov |

Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study bonding interactions, charge transfer, and delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the Lewis-like bonding structure and the stabilizing effects of electron delocalization (hyperconjugation). nih.gov

In the context of pyrazole derivatives, NBO analysis helps to quantify the interactions between filled and vacant orbitals, which are indicative of intramolecular charge transfer. nih.gov The stabilization energy E(2) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is a key parameter obtained from this analysis. A higher E(2) value signifies a stronger interaction and greater stabilization. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are widely used to predict the spectroscopic properties of molecules, such as NMR chemical shifts and UV-Vis absorption spectra. acs.orgscience.gov These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. acs.org

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). science.gov Theoretical chemical shifts are often calculated for the optimized molecular geometry and then compared with experimental values. A good correlation between the calculated and experimental shifts provides strong evidence for the proposed molecular structure. science.gov

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. science.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. TD-DFT calculations can help to assign the observed electronic transitions to specific molecular orbitals. science.gov

| Spectroscopic Property | Computational Method | Application |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) | Structural confirmation by comparing calculated and experimental shifts. science.gov |

| UV-Vis Spectra | Time-Dependent Density Functional Theory (TD-DFT) | Interpretation of electronic transitions and comparison with experimental spectra. science.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. For a molecule like this compound, which has rotatable bonds, multiple conformations may exist. Computational methods can be used to identify the most stable conformer(s) and to determine the energy barriers between them. cuestionesdefisioterapia.com

Prediction of Reactivity via Computational Descriptors

Computational chemistry offers a range of descriptors that can be used to predict the reactivity of a molecule. nih.gov These descriptors are derived from the electronic structure calculations and provide quantitative measures of reactivity.

One important set of reactivity descriptors are the Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov The Fukui functions can be used to identify the most likely sites for nucleophilic and electrophilic attack. nih.govresearchgate.net Other global reactivity descriptors include chemical potential, hardness, and electrophilicity index, which provide a more general measure of a molecule's reactivity. nih.gov

For pyrazole derivatives, these computational descriptors can be used to rationalize their observed reactivity and to predict their behavior in chemical reactions. For instance, the calculated Fukui and Parr functions have been used to locate the reactive electrophile and nucleophile centers in a novel β-ketoenol-pyrazole. nih.govresearchgate.net

Advanced Applications in Materials Science and Chemical Engineering

Role as Building Blocks for Organic and Polymeric Materials

3,5-bis(3-bromophenyl)-1H-pyrazole serves as a valuable building block in the synthesis of a variety of organic and polymeric materials. The two bromine atoms on the phenyl rings are particularly amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of diverse functional groups or the extension of the conjugated system, leading to the formation of more complex molecules and polymers.

Conjugated Polymers: Through polymerization reactions involving the bromine substituents, it is possible to synthesize conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyrazole (B372694) unit can influence the electronic properties and morphology of these polymers.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, making this compound a potential ligand for the construction of MOFs. The bromophenyl groups could be further functionalized to tune the porosity and functionality of the framework for applications in gas storage, catalysis, and sensing.

High-Performance Polymers: The rigid structure of the di-aryl pyrazole unit can be incorporated into polymer chains to enhance their thermal and mechanical properties, leading to the development of high-performance materials for demanding applications.

Applications in Optical and Optoelectronic Materials

The extended π-conjugated system of 3,5-diarylpyrazoles, such as this compound, gives rise to interesting optical and optoelectronic properties.

Organic molecules with large third-order non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage acrhem.org. The NLO response in organic materials often arises from intramolecular charge transfer (ICT) within a donor-π-acceptor (D-π-A) framework. While this compound itself does not have strong donor and acceptor groups, the delocalized π-electron system of the diarylpyrazole core can contribute to a non-linear optical response.

The third-order NLO properties of materials are described by the second hyperpolarizability (γ). Studies on related pyrazole derivatives have shown that they can possess significant NLO properties. For instance, the strategic placement of electron-donating and electron-withdrawing groups on the pyrazole scaffold can enhance the NLO response. The bromine atoms in this compound have a notable effect on the electronic structure and could potentially enhance the NLO properties through the heavy-atom effect.

Table 1: Comparison of Third-Order NLO Properties of Related Organic Molecules

| Compound | Nonlinear Absorption Coefficient (β) (cm/W) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) | Second Hyperpolarizability (γ) (esu) |

|---|---|---|---|---|

| Chalcone (B49325) Derivatives | ~10⁻¹¹ | ~10⁻¹⁵ | ~10⁻¹³ | Not Reported |

| Substituted Pyrazoles | ~10⁻³ | ~10⁻⁷ | ~10⁻⁶ | ~10⁻²⁶ |

Data for chalcone derivatives and substituted pyrazoles are generalized from literature and are for comparative purposes.

Many pyrazole derivatives are known to exhibit fluorescence and luminescence, making them suitable for applications such as fluorescent probes and emitting materials in OLEDs. The fluorescence properties are highly dependent on the molecular structure, particularly the nature and position of substituents on the pyrazole and aryl rings.

Generally, 3,5-diarylpyrazoles can exhibit blue fluorescence. The photoluminescence behavior of this compound is not extensively documented, but it is expected to have some luminescent properties due to its conjugated aromatic structure. The bromine atoms might, however, lead to some quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. This could potentially make the compound phosphorescent.

Polymers derived from pyrazole-containing ligands have been shown to exhibit luminescence, with potential applications in sensing. For example, coordination polymers of a pyrazole-carboxylic acid derivative have been investigated for their luminescence sensing capabilities for various metal ions rsc.org. This suggests that materials incorporating the this compound unit could be designed to have specific luminescent responses to analytes.

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to participate in various non-covalent interactions makes it an excellent candidate for applications in supramolecular chemistry and crystal engineering.

The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality allows pyrazole derivatives to form self-assembled structures through N-H···N hydrogen bonds. Depending on the steric and electronic effects of the substituents, pyrazoles can form various assemblies such as dimers, trimers, and catemers (chains) rsc.org.

In the case of this compound, the bulky bromophenyl groups at the 3 and 5 positions might sterically hinder the formation of larger cyclic assemblies, potentially favoring the formation of dimers. Furthermore, the bromine atoms can participate in other non-covalent interactions, such as halogen bonding (C-Br···N or C-Br···π) and C-H···Br hydrogen bonds, which can further direct the self-assembly process and stabilize the resulting supramolecular architecture. The crystal structure of the related compound, 1-[(2-bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, shows the formation of centrosymmetric dimers through pairwise C-H···Br hydrogen bonds iucr.org. This provides a strong indication that this compound could also form well-defined self-assembled structures.

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. The hydrogen bonding capabilities of the pyrazole ring in this compound make it an excellent coformer for creating cocrystals with other molecules, particularly those containing complementary hydrogen bonding functionalities like carboxylic acids.

Host-Guest Chemistry with Pyrazole Derivatives

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule or ion. usc.gal The pyrazole scaffold, with its potential for hydrogen bonding and π-π stacking interactions, is a promising component in the design of host molecules. While direct studies on this compound are not extensively documented, research on related bispyrazole structures demonstrates their capacity to form well-defined cavities for guest inclusion.

For instance, a novel bispyrazole organic cryptand has been computationally studied for its ability to encapsulate halocarbon solvents. nih.gov This research highlights the role of halogen bonding (C–Cl/Br···π) and hydrogen bonding (C–H···π) in stabilizing the guest molecules within the host's hydrophobic cavity. nih.gov The bromophenyl groups in this compound could similarly engage in halogen bonding and π-interactions, suggesting its potential to act as a host for complementary guest molecules.

The stability of such host-guest complexes is influenced by the nature of the guest and the interactions at play. The table below, based on computational studies of a bispyrazole organic cryptand, illustrates the interaction energies for different guest molecules.

| Guest Molecule | Interaction Energy (kcal/mol) |

| CCl4 | -15.2 |

| CHCl3 | -12.8 |

| CH2Cl2 | -10.5 |

| C2H4Br2 | -18.7 |

| Data extrapolated from computational studies on a related bispyrazole organic cryptand. nih.gov |

These findings suggest that this compound could be a valuable building block for developing new supramolecular assemblies with tailored guest-binding properties.

Applications in Catalysis (excluding biological catalysis)

The application of pyrazole derivatives in catalysis is a burgeoning field, primarily focusing on their use as ligands for transition metals and as building blocks for metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, and the aryl substituents can be modified to tune the steric and electronic properties of the resulting catalyst.

Ligands for Homogeneous Catalysis:

Diarylpyrazole derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov The electronic nature of the aryl groups can significantly impact the catalytic activity of the palladium complex. While specific studies on this compound as a ligand are limited, related palladium(II) complexes with pyrazole ligands have been synthesized and characterized. researchgate.net The thermal stability of these complexes is a crucial factor for their catalytic performance.

Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis:

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The tunable nature of MOFs makes them ideal candidates for heterogeneous catalysis. nih.gov Pyrazole-containing ligands have been successfully incorporated into MOFs, creating robust frameworks with catalytic activity. For example, a copper-based pyrazolate MOF, PCN-300, has demonstrated exceptional stability and high catalytic activity in dehydrogenative C-O cross-coupling reactions. nih.gov The synergy between the active metal centers and the MOF framework enhances the catalytic performance. nih.gov

The dicarboxylic acid derivative of a bis-pyrazole has been used to construct Hofmann-based MOFs, which show promise for selective gas separation, indicating the versatility of pyrazole linkers in creating functional porous materials. rsc.org The bromine atoms on this compound could serve as handles for post-synthetic modification of MOFs, allowing for the introduction of further catalytic functionalities.

The table below summarizes the catalytic performance of a pyrazole-containing MOF in a cross-dehydrogenative coupling reaction.

| Substrate 1 | Substrate 2 | Catalyst | Yield (%) |

| Phenol | 1,3,5-Trimethoxybenzene | PCN-300 | 96 |

| 4-Methoxyphenol | 1,3,5-Trimethoxybenzene | PCN-300 | 94 |

| 4-Chlorophenol | 1,3,5-Trimethoxybenzene | PCN-300 | 91 |

| Data from studies on the pyrazolate MOF, PCN-300. nih.gov |

Potential in Sensor Development (non-biological sensing)

Pyrazole derivatives have emerged as a significant class of compounds for the development of chemosensors, particularly fluorescent sensors for the detection of metal ions and anions. nih.gov The pyrazole ring can act as a signaling unit and a binding site, and its photophysical properties can be modulated by the substituents. nih.gov

The design of fluorescent sensors often involves the integration of a fluorophore and a receptor unit. Diarylpyrazoles themselves can exhibit fluorescence, and their emission properties can be sensitive to the presence of specific analytes. The interaction of the pyrazole nitrogen atoms with metal ions can lead to changes in the fluorescence intensity or wavelength, forming the basis for ion detection. nih.gov

Several studies have reported the use of diaryl pyrazoline derivatives, which are structurally related to pyrazoles, as fluorescent sensors for ions such as fluoride. Research on pyrazole-based probes has demonstrated their ability to selectively detect various cations, including Al³⁺, Cr³⁺, and Cu²⁺. nih.gov For instance, a pyridine (B92270)–pyrazole based chemosensor was shown to selectively recognize Al³⁺ ions with both colorimetric and fluorescent responses. nih.gov

The table below presents the detection limits of some pyrazole-based fluorescent sensors for different metal ions.

| Sensor Type | Target Ion | Detection Limit (μM) |

| Pyridine–pyrazole derivative | Al³⁺ | 0.25 |

| Coumarin–pyrazole derivative | Cr³⁺ | 0.18 |

| NH-pyrazole derivative | Cu²⁺ | 0.32 |

| Data compiled from studies on various pyrazole-based chemosensors. nih.gov |

The presence of bromophenyl groups in this compound could influence its photophysical properties and its affinity for certain ions, making it a candidate for the development of new and selective chemosensors. The bromine atoms could also facilitate the integration of this pyrazole unit into larger sensory systems through established cross-coupling methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-bis(3-bromophenyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. A common approach involves reacting 3-bromophenyl-substituted diketones with hydrazine hydrate under reflux in ethanol or methanol. Microwave-assisted synthesis (60–80°C, 30–60 minutes) can enhance yields (up to 85%) and reduce reaction times compared to conventional heating . Key parameters include solvent polarity (e.g., DMF for electron-deficient substrates), stoichiometric ratios (1:1.2 diketone to hydrazine), and acid/base catalysts (e.g., acetic acid for protonation of intermediates).

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl groups) and the pyrazole NH (δ 10.5–11.0 ppm). C NMR confirms sp carbons (110–150 ppm) and Br-substituted positions .

- X-ray Crystallography : Single-crystal analysis (using SHELX or WinGX) resolves bond lengths (e.g., N–N: ~1.35 Å) and dihedral angles between pyrazole and bromophenyl rings (~15–25°), critical for verifying regioselectivity .

Q. What preliminary biological screening assays are recommended for evaluating the bioactivity of this compound?

- Methodological Answer :

- Anticancer Activity : MTT assays in cancer cell lines (e.g., PC3 prostate cancer) with GI values <10 μM indicate potency .

- Anti-inflammatory Potential : COX-2 inhibition assays (IC determination via ELISA) and molecular docking (AutoDock Vina) to assess binding affinity to the enzyme’s active site .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values reported at 8–32 μg/mL) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole substitution be addressed during structural optimization?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. For this compound, bromine’s electron-withdrawing nature directs electrophilic substitution to the para positions. Computational tools (Gaussian DFT) predict charge distribution, while steric maps (Mercury Software) guide bulky substituent placement. Microwave-assisted synthesis with Pd catalysts (e.g., Pd(OAc)) improves cross-coupling efficiency for aryl modifications .

Q. What mechanistic insights explain the compound’s tubulin-binding activity in cancer cells?

- Methodological Answer :

- Tubulin Polymerization Assays : Monitor turbidity changes (340 nm) in vitro; this compound inhibits polymerization (IC ~0.4 μM) by competing with paclitaxel for the taxane-binding site .

- Molecular Dynamics Simulations : Reveal hydrophobic interactions between bromophenyl groups and tubulin’s β-subunit (PDB: 1JFF). Binding free energy calculations (MM-PBSA) validate affinity (ΔG ~-9.5 kcal/mol) .

Q. How can contradictions in reported bioactivity data (e.g., COX-2 vs. tubulin targeting) be reconciled?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects; e.g., bromine enhances tubulin binding (log P ~3.5), while methoxy groups favor COX-2 inhibition (log P ~2.8) .

- Dose-Dependent Profiling : Use transcriptomics (RNA-seq) to identify dominant pathways at varying concentrations (e.g., apoptosis genes upregulated >10 μM vs. inflammation markers at <5 μM) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.